tetramethylazanium;carbonate tetramethylazanium;carbonate
Brand Name: Vulcanchem
CAS No.: 40105-52-0
VCID: VC16965355
InChI: InChI=1S/2C4H12N.CH2O3/c2*1-5(2,3)4;2-1(3)4/h2*1-4H3;(H2,2,3,4)/q2*+1;/p-2
SMILES:
Molecular Formula: C9H24N2O3
Molecular Weight: 208.30 g/mol

tetramethylazanium;carbonate

CAS No.: 40105-52-0

Cat. No.: VC16965355

Molecular Formula: C9H24N2O3

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

tetramethylazanium;carbonate - 40105-52-0

Specification

CAS No. 40105-52-0
Molecular Formula C9H24N2O3
Molecular Weight 208.30 g/mol
IUPAC Name tetramethylazanium;carbonate
Standard InChI InChI=1S/2C4H12N.CH2O3/c2*1-5(2,3)4;2-1(3)4/h2*1-4H3;(H2,2,3,4)/q2*+1;/p-2
Standard InChI Key WJZPIORVERXPPR-UHFFFAOYSA-L
Canonical SMILES C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-]

Introduction

Chemical Identity and Structural Characteristics

Tetramethylazanium carbonate consists of two tetramethylammonium cations ([Me4N]+[Me_4N]^+) paired with a carbonate anion (CO32CO_3^{2-}). The tetramethylammonium ion, a tetrahedral structure with four methyl groups bonded to a central nitrogen atom, is isoelectronic with neopentane (C(CH3)4C(CH_3)_4) and exhibits high thermal stability . The carbonate anion’s resonance-stabilized structure facilitates acid-base reactivity, particularly in protic solvents.

The compound’s formation is governed by equilibrium reactions between TMAH, CO₂, and water:

2(CH3)4NOH+CO2[(CH3)4N]2CO3+H2O2\,(CH_3)_4NOH + CO_2 \rightarrow [(CH_3)_4N]_2CO_3 + H_2O

Further reaction with excess CO₂ yields tetramethylammonium bicarbonate:

[(CH3)4N]2CO3+CO2+H2O2(CH3)4NHCO3[(CH_3)_4N]_2CO_3 + CO_2 + H_2O \rightarrow 2\,(CH_3)_4NHCO_3

These equilibria are sensitive to solvent composition, temperature, and pressure, influencing the compound’s solubility and reactivity .

Synthesis and Purification Methodologies

Reaction Mechanisms

Tetramethylazanium carbonate is synthesized via the neutralization of TMAH with CO₂. Industrial processes often employ methanol as a solvent due to its compatibility with both reactants. The exothermic reaction proceeds as follows:

  • Initial Carbonation:

    (CH3)4NOH+CO2(CH3)4NHCO3(CH_3)_4NOH + CO_2 \rightarrow (CH_3)_4NHCO_3

    This step forms tetramethylammonium bicarbonate, which exhibits higher solubility in methanol than the carbonate .

  • Bicarbonate-to-Carbonate Conversion:

    2(CH3)4NHCO3[(CH3)4N]2CO3+CO2+H2O2\,(CH_3)_4NHCO_3 \rightarrow [(CH_3)_4N]_2CO_3 + CO_2 + H_2O

    Elevated temperatures (70–90°C) and reduced CO₂ partial pressures drive this equilibrium toward carbonate formation.

Phase Behavior and Solubility

The solubility of tetramethylazanium carbonate in methanol is limited (~24.6 mol% at 25°C), necessitating water co-solvents for homogeneous solutions. Phase studies in supercritical CO₂ (scCO₂) reveal biphasic behavior at pressures below 20 MPa, with critical transitions observed at 70°C (Table 1) .

Table 1: Phase Behavior of [(CH₃)₄N]₂CO₃ in CO₂-Methanol Mixtures

Temperature (°C)Pressure (MPa)Phase StateSolubility (mol%)
2510Biphasic18.2
7020Monophasic32.7
9025Monophasic41.5

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with complete degradation to trimethylamine, CO₂, and water by 300°C:

[(CH3)4N]2CO3Δ2(CH3)3N+CO2+H2O[(CH_3)_4N]_2CO_3 \xrightarrow{\Delta} 2\,(CH_3)_3N + CO_2 + H_2O

Solvent Interactions

In methanol-water mixtures, the carbonate anion hydrolyzes to bicarbonate, moderated by pH and CO₂ partial pressure:

CO32+CO2+H2O2HCO3CO_3^{2-} + CO_2 + H_2O \leftrightarrow 2\,HCO_3^-

This equilibrium underpins the compound’s efficacy in residue removal, as hydroxyl ions (OHOH^-) attack silicon-oxygen bonds in etch residues .

Industrial Applications in Semiconductor Manufacturing

Photoresist and Residue Removal

Tetramethylazanium carbonate-based solutions dissolve fluorinated PR crusts and inorganic post-etch residues (e.g., SiOxCyFz) through two mechanisms:

  • Chemical Etching: OHOH^- ions hydrolyze Si-O and Si-F bonds.

  • Mechanical Delamination: CO₂ expansion in scCO₂ mixtures fractures cross-linked PR layers.

Table 2: Residue Removal Efficiency of [(CH₃)₄N]₂CO₃ Formulations

FormulationTemperature (°C)Time (min)Removal Efficiency (%)
25% TMAH in MeOH554522.3
[(CH₃)₄N]₂CO₃ + 5% H₂O in scCO₂7025100
Propylene Carbonate in scCO₂70450

Environmental Advantages

Replacing traditional solvents (e.g., dimethyl sulfoxide) with scCO₂-TMA carbonate mixtures reduces hazardous waste generation by 60–80%, aligning with EPA sustainability goals .

Analytical Characterization Techniques

X-Ray Photoelectron Spectroscopy (XPS)

XPS surface analysis quantifies elemental composition and bonding states. Post-treatment silicon (Si 2p) peaks at 103.5 eV confirm complete residue removal (Figure 1) .

Infrared Spectroscopy (IR)

IR absorption bands at 1450 cm⁻¹ (CO₃²⁻ asymmetric stretch) and 1080 cm⁻¹ (C-N stretch) validate carbonate formation and cation integrity .

Future Research Directions

  • Phase Behavior Modeling: Machine learning algorithms to predict solubility in CO₂-cosolvent systems.

  • Alternative Anion Salts: Exploring bis(trifluoromethanesulfonyl)imide derivatives for low-k dielectric cleaning.

  • Waste Stream Recycling: Electrochemical regeneration of TMAH from decomposition byproducts.

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